

Review of literature on 14-Benzoylneoline and related alkaloids

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An In-depth Technical Guide to 14-Benzoylneoline and Related Diterpenoid Alkaloids

Introduction

Diterpenoid alkaloids, a complex and structurally diverse class of natural products, are predominantly found in plants of the genera Aconitum and Delphinium (family Ranunculaceae). Among these, **14-Benzoylneoline** is a C19-norditerpenoid alkaloid isolated from species such as Aconitum carmichaeli and Aconitum subcuneatum.[1][2] These compounds are renowned for their potent biological activities, which span from therapeutic effects like analgesia and anti-inflammation to severe cardiotoxicity and neurotoxicity.[3][4][5]

The core structure of these alkaloids is a complex hexacyclic diterpene skeleton. Their biological effects are heavily influenced by the type and position of ester substitutions. Generally, they are categorized into three groups based on their ester side chains: diesters (e.g., aconitine, mesaconitine), which are highly toxic; monoesters (e.g., benzoylmesaconine), which are less toxic; and non-esters or amino-alcohols (e.g., neoline), which have markedly reduced toxicity.[6] This structural diversity leads to a wide range of pharmacological actions, making them a subject of intense research for drug development professionals. This guide provides a comprehensive review of the literature on **14-Benzoylneoline** and related alkaloids, focusing on their biological activities, mechanisms of action, quantitative data, and the experimental protocols used to elucidate their functions.

Chemical Structures



14-Benzoylneoline belongs to the neoline-type C19-diterpenoid alkaloids. The core structure is characterized by a hexacyclic framework with an N-ethyl group. The numbering of the carbon skeleton is standard for aconitane-type alkaloids. Key related alkaloids include its parent compound, neoline, and highly toxic diester alkaloids like aconitine and mesaconitine, as well as their hydrolysis products.

Key Related Alkaloids:

- Neoline: A foundational C19-norditerpenoid amino alcohol, considered a less toxic backbone structure.[7]
- Aconitine: A prototypical highly toxic diester-diterpenoid alkaloid known for its potent effects on voltage-gated sodium channels.[3][6][8]
- Mesaconitine (MA): A predominant and highly bioactive diester-diterpenoid alkaloid with analgesic, antiepileptiform, and potential antidepressant effects.
- Benzoylmesaconine (BMA): A monoester-diterpenoid alkaloid, produced by the hydrolysis of mesaconitine. It is significantly less toxic and retains anti-inflammatory and analgesic properties.[10][11][12]
- Lappaconitine (LA): A C18-diterpenoid alkaloid with potent analgesic and anti-inflammatory effects, acting as a sodium channel blocker.[13][14][15]
- Pseudaconitine: An extremely toxic diester alkaloid that acts as a moderate inhibitor of acetylcholinesterase.[16][17][18]
- Indaconitine: A C19-norditerpenoid alkaloid structurally related to aconitine.[19][20][21]
- Delphinine: A major alkaloid from Delphinium staphisagria, which acts as an allosteric modulator of voltage-gated sodium channels.[22]

Biological Activities and Mechanisms of Action

The pharmacological profile of these alkaloids is broad, with mechanisms often converging on ion channels and inflammatory signaling pathways.



Anti-inflammatory and Analgesic Activity

Many diterpenoid alkaloids exhibit significant anti-inflammatory and analgesic effects.

- Mechanism: The primary anti-inflammatory mechanism involves the suppression of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. Benzoylmesaconine (BMA), for instance, significantly decreases the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (TNF-α, IL-1β, IL-6) in LPS-stimulated macrophages.[10] It achieves this by inhibiting the phosphorylation of IκBα, JNK, p38, and ERK, which prevents the nuclear translocation of the p65 subunit of NF-κB.[10] Similarly, derivatives of Lappaconitine (LA) show potent inhibition of NO production.[23]
- Analgesia: The analgesic action of alkaloids like mesaconitine is closely related to the central
 catecholaminergic system, particularly the noradrenergic system, and is not mediated by
 opioid receptors.[24] Lappaconitine has been used for decades as an analgesic, with an
 efficacy that can reduce dependence on morphine in cancer patients.[13][15] Its mechanism
 also involves blocking voltage-gated sodium channels in neurons, reducing the transmission
 of pain signals.[25]

Cardiovascular Effects

The cardiovascular effects of these alkaloids are dual-natured, ranging from therapeutic cardiotonic activity at low doses to severe cardiotoxicity at higher doses.

- Cardioprotection: Mesaconine, a derivative of processed Fuzi, has shown protective effects
 against doxorubicin-induced cardiotoxicity and heart failure.[26] Its mechanism involves
 restoring mitochondrial function by activating PINK1-dependent mitophagy, which clears
 damaged mitochondria and reduces oxidative stress.[26] Benzoylaconine (BAC), another
 major active metabolite, also demonstrates cardiovascular protective effects.[27][28]
- Anti-arrhythmic and Arrhythmogenic Effects: Lappaconitine displays class I anti-arrhythmic
 activity by blocking human heart sodium channels.[14] Conversely, the more toxic diester
 alkaloids like aconitine are potent arrhythmogenic agents. They bind to neurotoxin binding
 site 2 of the alpha-subunit of voltage-dependent sodium channels, suppressing their
 inactivation and causing persistent depolarization, which can lead to fatal ventricular
 arrhythmias.[5][6]



Neuropharmacological Effects

These alkaloids exert powerful effects on the central and peripheral nervous systems.

- Mechanism on Sodium Channels: The primary target for the neurotoxicity of aconitine and related alkaloids is the voltage-gated sodium channel (VGSC).[6][8] By binding to site 2 of the channel, aconitine prevents its inactivation, leading to a constant influx of sodium ions, persistent depolarization, and sustained neuronal excitation. This accounts for its neurotoxic symptoms, including paresthesia and convulsions.[5]
- Antiepileptic and Neuroprotective Effects: Less toxic monoesters and amino-alcohols can act
 as competitive antagonists to the highly toxic diester alkaloids, exhibiting antiepileptic and
 antinociceptive properties by blocking VGSCs in a use-dependent manner.[6] Neoline, for
 example, ameliorates mechanical hyperalgesia in diabetic mice by inhibiting the Nav1.7
 sodium channel subtype.[7] Mesaconitine also shows antiepileptiform effects.[9]
- Acetylcholinesterase Inhibition: Pseudaconitine is a moderate inhibitor of acetylcholinesterase. By preventing the breakdown of acetylcholine, it causes an accumulation of the neurotransmitter, leading to constant stimulation of muscles, glands, and the central nervous system.[16][17][18]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from the literature regarding the biological activity and pharmacokinetics of these alkaloids.

Table 1: In Vitro Biological Activity of Diterpenoid Alkaloids



Compound	Assay/Target	Cell Line/System	Result (IC50/EC50)	Reference
Lappaconitine Derivative (A4)	Inhibition of Nitric Oxide (NO) Production	LPS-stimulated RAW264.7 macrophages	IC50 = 12.91 μmol/L	[23]
Indaconitine Derivative (24k)	Cytotoxicity	Canine Breast Cancer (CMT- 7364)	IC50 = 17.54 μM	[3]
Indaconitine Derivative (24I)	Cytotoxicity	Canine Breast Cancer (CMT- 7364)	IC50 = 15.22 μM	[3]
Methyllycaconitin e (MLA)	CMAP Blockade (Neuromuscular)	Lizard Hindlimb	$IC_{50} = 0.32 - 13.2$ μM	[29]
Deltaline	CMAP Blockade (Neuromuscular)	Lizard Hindlimb	IC50 = 156 μM	[29]
Aconitine Derivative (40)	Analgesic Effect (Hot Plate)	Mice	EC ₅₀ = 0.0591 mg/kg	[3]
Aconitine	Analgesic Effect (Hot Plate)	Mice	EC ₅₀ = 0.08 mg/kg	[3]

Table 2: Pharmacokinetic Parameters of Benzoylmesaconine (BMA) in Rats

Administrat ion	C _{max} (ng/mL)	T _{max} (min)	T ₁ / ₂ (min)	AUC₀-t (ng/mL*min)	Reference
Pure BMA (5 mg/kg)	104.9 ± 32.7	31.7 ± 14.7	228.3 ± 117.0	7941.3 ± 2768.8	[12]
Wutou Decoction (equiv. 5 mg/kg BMA)	26.2 ± 13.0	18.3 ± 7.5	61.8 ± 35.1	1481.8 ± 1007.4	[12]



Experimental Protocols Protocol for Anti-inflammatory Activity Screening

This protocol is based on the methodology used to evaluate Benzoylmesaconine (BMA) and Lappaconitine (LA) derivatives.[10][23]

- Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Cell Viability Assay (CCK-8): Cells are seeded in 96-well plates. After 24 hours, they are
 treated with various concentrations of the test compound for a specified period. CCK-8
 solution is added, and the absorbance is measured at 450 nm to determine cytotoxicity.
- Nitric Oxide (NO) Measurement (Griess Assay): Cells are pre-treated with the test compound for 30-60 minutes, followed by stimulation with 1 μg/mL lipopolysaccharide (LPS) for 24 hours. The culture supernatant is mixed with Griess reagent, and the absorbance is measured at 540 nm.
- Cytokine Measurement (ELISA): The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercial ELISA kits according to the manufacturer's instructions.
- Western Blot Analysis: Cells are treated as above, then lysed. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS, COX-2, p-p65, p-IκBα, p-ERK, p-JNK, and p-p38. After incubation with HRPconjugated secondary antibodies, bands are visualized using an ECL detection system.
- Immunofluorescence for p65 Nuclear Translocation: Cells grown on coverslips are treated, fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked. They are then incubated with an anti-p65 primary antibody, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI, and images are captured using a fluorescence microscope.

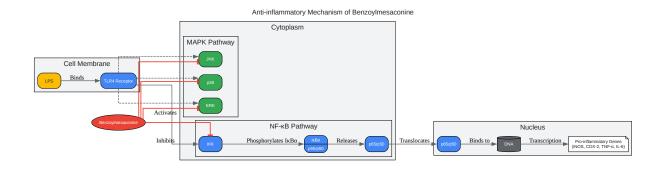
Protocol for Cell Membrane Chromatography (CMC) for Active Component Screening



This protocol describes a method for screening specific components from Acontium carmichaeli that act on heart failure models.[1]

- Preparation of Myocardium Cell Membranes: Normal and failing rat myocardium tissues (induced by doxorubicin) are homogenized in a hypotonic buffer. The homogenate is centrifuged at low speed to remove debris, and the supernatant is then ultracentrifuged to pellet the cell membranes.
- Immobilization: The collected cell membranes are suspended and immobilized onto silica gel
 particles pre-activated with a suitable linker (e.g., glutaraldehyde).
- CMC Column Packing: The membrane-coated silica is packed into stainless steel columns to create the normal and failing myocardium CMC columns.
- Screening and Analysis: An extract of Acontium carmichaeli is injected into the comparative CMC system. The system utilizes online column selection to alternate between the normal and pathological columns. Retained compounds are eluted and analyzed using a comprehensive two-dimensional liquid chromatography system coupled with mass spectrometry (2D-LC/MS) to identify components with differential affinity for the normal versus failing heart cell membranes.

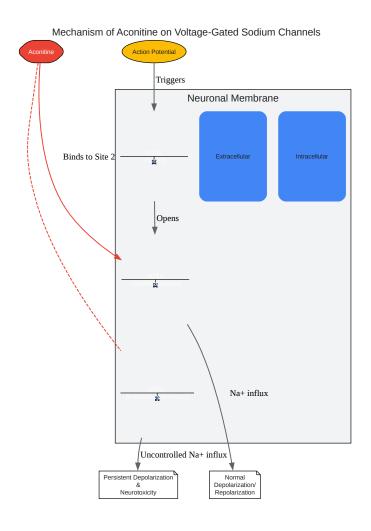
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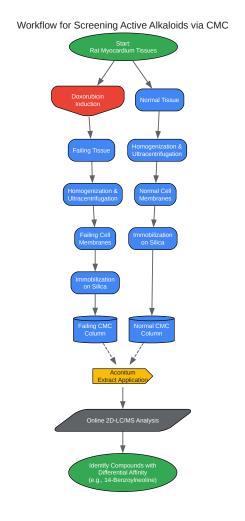
Caption: NF-kB and MAPK signaling pathways in inflammation and their inhibition by Benzoylmesaconine.



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Caption: Aconitine binds to VGSCs, causing persistent activation and neurotoxicity.





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Caption: Experimental workflow for comparative cell membrane chromatography (CMC).

Conclusion and Future Directions

14-Benzoylneoline and its related diterpenoid alkaloids from Aconitum and Delphinium species represent a class of compounds with profound dualistic pharmacology. The literature clearly demonstrates that their toxicity is intrinsically linked to their therapeutic potential, with the degree of esterification on the diterpenoid core being a key determinant of activity. Highly toxic diester alkaloids like aconitine serve as valuable pharmacological tools for studying ion channel function, while their less toxic monoester and amino-alcohol derivatives, such as benzoylmesaconine and neoline, are emerging as promising leads for developing novel analgesic, anti-inflammatory, and cardioprotective agents.

Future research should focus on several key areas:



- Selective Synthesis: Designing and synthesizing new derivatives with improved selectivity for specific targets (e.g., Nav1.7 over cardiac sodium channels) to separate therapeutic effects from toxicity.
- Mechanism Elucidation: Further exploring the downstream effects of these alkaloids on cellular signaling, particularly in the context of mitochondrial health and neuro-inflammation.
- Pharmacokinetic Optimization: Addressing the typically poor oral bioavailability and rapid metabolism of these compounds through advanced drug delivery systems, such as nanoparticle formulations or transdermal patches.[27][28]
- Clinical Translation: Rigorous, well-controlled clinical trials are necessary to validate the
 preclinical findings and establish safe therapeutic windows for the most promising
 candidates.

By leveraging a deeper understanding of their structure-activity relationships and mechanisms of action, researchers can unlock the therapeutic potential of this fascinating class of natural products while mitigating their inherent risks.

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